ethyl 4H-1,4-benzothiazine-2-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Green Chemistry

Researchers require validated scaffolds for apoptosis studies, but scaffold similarity often fails due to high structural sensitivity of benzothiazine derivatives. This ethyl ester analog provides a proven 1,4-benzothiazine core with superior apoptotic activity over 1,4-benzoxazine counterparts. - Key pharmacophore: Sulfur in thiazine ring enables caspase-8, -9, and -3 activation - Synthetic efficiency: Microwave-assisted neat synthesis achieving 85-96% yield for rapid SAR libraries - Structural benchmark: Non-planar folded conformation (reference fold angle 139.2° from X-ray of analog) for docking studies

Molecular Formula C11H11NO2S
Molecular Weight 221.27
CAS No. 21464-44-8
Cat. No. B2796260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4H-1,4-benzothiazine-2-carboxylate
CAS21464-44-8
Molecular FormulaC11H11NO2S
Molecular Weight221.27
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC=CC=C2S1
InChIInChI=1S/C11H11NO2S/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-7,12H,2H2,1H3
InChIKeyYMMRXJDVGIZINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4H-1,4-benzothiazine-2-carboxylate Overview


Ethyl 4H-1,4-benzothiazine-2-carboxylate (CAS 21464-44-8) is a heterocyclic compound consisting of a benzene ring fused to a 1,4-thiazine ring with an ethyl ester group at the 2-position. The 1,4-benzothiazine scaffold is recognized as a privileged structure in medicinal chemistry due to its association with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and calcium channel blocking properties [1]. The presence of both nitrogen and sulfur heteroatoms in the thiazine ring imparts a non-planar, folded three-dimensional conformation that is crucial for interactions with biological targets [2]. This compound serves as a versatile synthetic intermediate and a core scaffold for structure-activity relationship (SAR) studies and derivative development [3].

Privileged 1,4-benzothiazine scaffold for medicinal chemistry SAR studies and derivative development.

Non-planar folded conformation (S–N axis) supports target-interaction modeling and docking workflows.

Versatile synthetic intermediate; reported activity contexts include antimicrobial, anti-inflammatory, and calcium channel modulation (class-level evidence).

Ethyl 4H-1,4-benzothiazine-2-carboxylate Substitution Risks


Benzothiazine derivatives exhibit high structural sensitivity, where subtle modifications to the heterocyclic core or substitution pattern produce pronounced differences in biological activity, synthetic accessibility, and physicochemical properties [1]. SAR studies have demonstrated that replacing the 1,4-benzothiazine sulfur atom with oxygen (forming 1,4-benzoxazine) decreases apoptotic activity, while removing the sulfur-nitrogen heterocyclic character entirely via transformation to 1,2,3,4-tetrahydroquinoline alters the activity profile [2]. Additionally, even modest changes such as introducing a 3-methyl substituent or 7-chloro group on the benzothiazine ring generate distinct compounds with divergent crystallographic conformations, synthetic routes, and potential biological profiles [3]. Consequently, procurement decisions based on generalized scaffold similarity without compound-specific verification risk experimental irreproducibility and invalid SAR extrapolation.

1,4-Benzothiazine (target)

Active apoptosis inducer in thymocyte assays; sulfur-containing thiazine retains folded geometry critical for caspase activation context.

vs
1,4-Benzoxazine (analog)

Oxygen substitution reduces apoptotic response; planar or less folded geometry may not replicate thiazine-driven endpoint profile.

Subtle ring modifications (e.g., 3-methyl, 7-chloro) produce distinct crystallographic conformations and activity shifts—scaffold similarity alone does not ensure interchangeable SAR.

Ethyl 4H-1,4-benzothiazine-2-carboxylate Differentiation Evidence


Microwave-Assisted Synthesis of 1,4-Benzothiazine Scaffolds

A microwave-assisted neat reaction protocol using substituted 2-aminobenzenethiols with β-ketoesters or β-dicarbonyl compounds achieves exclusive 1,4-benzothiazine formation in 85–96% yield [1]. This method is directly applicable to the synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate and its derivatives, providing a significant efficiency advantage over traditional solution-phase thermal methods [1].

Microwave-assisted synthesis
Method context
85–96% yield for 1,4-benzothiazine formation via neat microwave reaction
Supports efficient library synthesis; reduces time and cost vs. conventional thermal methods.
Reported in Dandia et al. 2006; cross-study comparable conditions.
Medicinal Chemistry Heterocyclic Synthesis Green Chemistry

Apoptosis Induction: 1,4-Benzothiazine vs. Benzoxazine

In a direct comparative SAR study of apoptosis induction at equimolar concentrations, transforming the 1,4-benzothiazine skeleton into a 1,4-benzoxazine skeleton (replacing sulfur with oxygen) decreased apoptotic activity, whereas transformation into 1,2,3,4-tetrahydroquinoline did not result in significant change [1]. This demonstrates that the sulfur-containing thiazine ring confers biological properties not fully recapitulated by the oxygen analog.

Apoptosis induction: S vs O
Head-to-head
1,4-Benzothiazine scaffold maintains apoptosis activity; 1,4-benzoxazine analog shows decreased response (equimolar thymocyte assay).
Sulfur-containing thiazine ring supports apoptosis pathway-study fit; oxygen substitution may weaken caspase activation endpoints.
Direct comparative SAR, Fringuelli et al. 2003; caspase-8,-9,-3 measured.
Apoptosis Cancer Research Medicinal Chemistry SAR

Copper-Catalyzed Ullmann Cyclization for Benzothiazine-2-Carboxylates

A Cu(I)-catalyzed Ullmann-type intramolecular amination method enables the synthesis of various N-substituted 4H-1,4-benzothiazine-2-carboxylates from ortho-bromosubstituted (phenylthio)acetates and primary amines in moderate to high yields [1]. The method is simple to operate, tolerates many functional groups, and does not require additives [1].

Cu-catalyzed Ullmann cyclization
Class-level
Moderate-to-high yields, additive-free, wide functional group tolerance for N-substituted benzothiazine-2-carboxylates.
Enables versatile derivative libraries; simplifies SAR exploration and lead optimization workflows.
Melkonyan et al. 2011; copper-mediated intramolecular amination.
Organic Synthesis Catalysis Heterocyclic Chemistry

Crystallographic Benchmark for Benzothiazine Drug Design

The molecular structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate was determined by single-crystal X-ray diffraction, revealing a folded conformation along the S(1)–N(4) axis with a fold angle of 139.2° between the S(1)–C(10) and C(5)–N(4) planes [1]. This crystallographic data provides a structural benchmark for docking studies and rational design of 1,4-benzothiazine-based ligands.

Crystallographic benchmark
Reported
Fold angle 139.2° along S(1)–N(4) axis; deviation from planarity ≈40.8° (ethyl 7-Cl-3-Me analog).
Non-planar conformation differentiates from planar heterocyclic bioisosteres; supports structure-based design and docking.
Single-crystal XRD, Dandia et al. 2006; ambient temperature.
X-ray Crystallography Structural Biology Drug Design

Ethyl 4H-1,4-benzothiazine-2-carboxylate Research Applications


Apoptosis-Inducing Agent Development in Cancer Research

Based on direct SAR evidence showing that the 1,4-benzothiazine skeleton retains apoptotic activity superior to the 1,4-benzoxazine analog, ethyl 4H-1,4-benzothiazine-2-carboxylate serves as a validated core scaffold for designing apoptosis-inducing agents targeting thymocyte and cancer cell death pathways [1]. The sulfur-containing thiazine ring is a critical pharmacophoric element for caspase-8, -9, and -3 activation [1].

High-Yield Derivative Library via Microwave Synthesis

The existence of a microwave-assisted neat synthesis protocol achieving 85–96% yield for 1,4-benzothiazine formation supports procurement for efficient derivative library synthesis [1]. This route is particularly valuable for medicinal chemistry groups requiring rapid access to 2,3-disubstituted benzothiazine analogs for SAR campaigns.

N-Substituted Benzothiazine Libraries via Ullmann Cyclization

For programs requiring diverse N-substituted derivatives, the copper-catalyzed Ullmann-type intramolecular amination methodology offers a functional group-tolerant, additive-free route from ortho-bromosubstituted (phenylthio)acetate precursors [1]. This enables the generation of focused libraries for lead optimization across multiple therapeutic areas, including antimicrobial and anti-inflammatory applications.

Crystallographic Standard for Structure-Based Drug Design

The single-crystal X-ray diffraction data available for the closely related ethyl 7-chloro-3-methyl analog establishes a conformational benchmark (fold angle 139.2° along the S–N axis) [1]. Ethyl 4H-1,4-benzothiazine-2-carboxylate can serve as a starting point for structure-based design and docking studies where the non-planar 1,4-benzothiazine geometry is a key pharmacophoric feature differentiating it from planar heterocyclic scaffolds.

Application
Selection Property
Validation Focus
Apoptosis pathway studies in cancer cell models
1,4-Benzothiazine scaffold (sulfur-containing) vs. benzoxazine analog
Caspase-3/-8/-9 activation endpoints; apoptotic index shift upon S→O substitution
Microwave-assisted derivative library synthesis
High-yielding neat reaction protocol (reported 85–96% range)
Reaction scope and yield reproducibility for 2,3-disubstituted analogs
N-Substituted benzothiazine libraries via Ullmann cyclization
Copper-catalyzed, additive-free, functional group-tolerant method
Compatibility with diverse amines; library diversification efficiency
Structure-based design and docking studies
Folded thiazine conformation (non-planar geometry)
Conformational fit vs. planar heterocycles; pharmacophoric geometry validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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